molecular formula C17H16FN B8361445 5-(2-Fluoroethyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine

5-(2-Fluoroethyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine

Cat. No. B8361445
M. Wt: 253.31 g/mol
InChI Key: DHHVHCZZAHJZSA-UHFFFAOYSA-N
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Patent
US04870079

Procedure details

A 154 mg (0.31 mmol) sample of product from Step B was heated at 65° C. for 20 minutes in 3.0 mL of a 0.21M solution of tetra-n-butylammonium fluoride in acetonitrile, followed by treatment with 4.0 mL of 3.0M HCl at 65° C. for 15 minutes. The reaction mixture was washed with two portions of CHCl3, basified to pH 12 with 2.0M NaOH and extracted with two portions of CHCl3. The combined extracts were washed with water, dried over Na2SO4, and evaporated at reduced pressure to provide an oil which was chromatographed on silica gel using 98:2:0.2 CHCl3 --CH3OH--NH4OH and crystallized from hexanes to give 38 mg (48%) of the title compound as colorless crystals. 1H NMR,
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[F-:1].C([N+:6]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:11][CH2:12][CH2:13][CH3:14])CCCC)CCC.Cl.[C:20](#N)[CH3:21]>>[CH2:18]1[C:17]2[C:16](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:15]2([CH2:21][CH2:20][F:1])[NH:6][CH:11]1[C:12]1[C:13]2=[CH:14][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with two portions of CHCl3
EXTRACTION
Type
EXTRACTION
Details
extracted with two portions of CHCl3
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide an oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel using 98:2:0.2 CHCl3
CUSTOM
Type
CUSTOM
Details
CH3OH--NH4OH and crystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
C1C2C3=CC=CC=C3C(N2)(C4=CC=CC=C41)CCF
Measurements
Type Value Analysis
AMOUNT: MASS 38 mg
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.